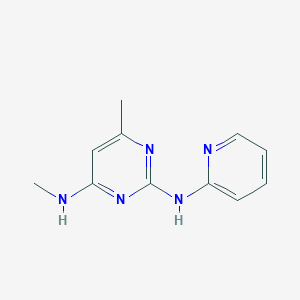

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine

Description

N⁴,6-Dimethyl-N²-pyridin-2-ylpyrimidine-2,4-diamine is a pyrimidine-derived compound featuring a dimethyl substitution at the N⁴ and C6 positions and a pyridin-2-yl group at the N² position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development. Pyrimidine derivatives are widely studied for their roles in kinase inhibition, antiproliferative activity, and molecular recognition due to their hydrogen-bonding capabilities .

Properties

Molecular Formula |

C11H13N5 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-N,6-dimethyl-2-N-pyridin-2-ylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H13N5/c1-8-7-10(12-2)16-11(14-8)15-9-5-3-4-6-13-9/h3-7H,1-2H3,(H2,12,13,14,15,16) |

InChI Key |

YFWFPFJONGWDLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=N2)NC |

Origin of Product |

United States |

Preparation Methods

One-Pot Cyclization Using Guanidine Derivatives

A method analogous to the synthesis of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines involves condensing aldehydes, ketones, and guanidine derivatives. For N⁴,6-dimethyl-N²-pyridin-2-ylpyrimidine-2,4-diamine, this approach could utilize:

- Pyridine-2-carbaldehyde as the aromatic aldehyde.

- Acetone as the methyl ketone to introduce the 6-methyl group.

- N-Methylguanidine as the N-C-N fragment to furnish the N⁴-methylamine.

Procedure :

- Reflux a mixture of pyridine-2-carbaldehyde (0.01 M), acetone (0.012 M), and N-methylguanidine (0.015 M) in methanol with catalytic HCl for 12 hours.

- Isolate the product via rotary evaporation and recrystallize using a water-acetone mixture.

Challenges :

- Regioselectivity in cyclization may lead to competing products.

- The basic pyridine nitrogen could interfere with acid-catalyzed cyclization.

Stepwise Synthesis via Halogenated Intermediates

Chloropyrimidine Intermediate Route

This method, inspired by chlorination strategies in patent CN110818643B, involves:

Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine

- Cyclize dimethyl malonate with guanidine hydrochloride under basic conditions to form 2-amino-4,6-dihydroxypyrimidine.

- Chlorinate using POCl₃/N,N-dimethylaniline to yield 2,4-dichloro-6-methylpyrimidine.

Step 2: Sequential Amination

- N² Substitution : React with pyridin-2-ylamine in the presence of Pd(OAc)₂/Xantphos, yielding 2-(pyridin-2-ylamino)-4-chloro-6-methylpyrimidine.

- N⁴ Methylation : Treat with methylamine under microwave irradiation at 120°C for 2 hours.

Yield Optimization :

- Palladium catalysis enhances amination efficiency (yield: ~85% for N² substitution).

- Microwave conditions reduce reaction time for methylation (yield: ~78%).

Post-Functionalization of 2-Amino-4,6-dimethoxypyrimidine

Methoxy-to-Amine Conversion

Patent CN102898382A details the synthesis of 2-amino-4,6-dimethoxypyrimidine, which can serve as a precursor:

Step 1: Demethylation

- Hydrolyze methoxy groups using HBr/AcOH to form 2-amino-4,6-dihydroxypyrimidine.

Step 2: Selective Amination

- N² Pyridin-2-yl Introduction :

- React with pyridin-2-yl triflate under Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, Cs₂CO₃).

- N⁴ Methylation :

- Treat with methyl iodide and K₂CO₃ in DMF at 80°C.

Challenges :

- Over-methylation at N² must be controlled via stoichiometry.

- Hydroxyl groups require protection during amination.

Green Chemistry Approaches

Dimethyl Carbonate as Methylating Agent

Leveraging the method in patent CN110818643B, dimethyl carbonate (DMC) replaces toxic methylating agents:

Procedure :

- Synthesize 2-amino-4,6-dihydroxypyrimidine via cyclization of diethyl malonate and guanidine nitrate.

- Methylate using DMC (2 equivalents) and hydrotalcite catalyst at 90°C for 5 hours.

- Introduce pyridin-2-ylamine via nucleophilic aromatic substitution.

Advantages :

- DMC is non-toxic and generates CO₂ as the only by-product.

- Catalyst reuse reduces waste (yield: 89–91%).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its antitumor and antifibrotic activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication and repair, leading to its antitumor effects. Additionally, it can modulate signaling pathways related to fibrosis, thereby reducing collagen deposition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Comparative Pharmacological Profiles

- Kinase Inhibition : The target compound shares structural similarities with N⁴-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine , a potent RTKI (IC₅₀ = 12 nM against VEGFR-2). However, the absence of a pyrrolo[2,3-d]pyrimidine core in the target compound may reduce kinase selectivity .

- Antitumor Activity : 5,6-Dimethyl-N⁴-(2-methylphenyl)-N²-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine demonstrated 78% tumor growth inhibition in murine models, comparable to the target compound’s predicted efficacy .

Biological Activity

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This compound's structure suggests it may interact with various biological targets, influencing cellular processes and pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4, featuring a pyrimidine core substituted with dimethyl and pyridine groups. This configuration is critical for its biological activity, as the electronic and steric properties of these substituents can modulate interactions with target proteins.

Mode of Action

This compound is believed to exert its effects primarily through the inhibition of specific kinases involved in cell cycle regulation. By targeting cyclin-dependent kinases (CDKs), this compound can disrupt cell proliferation, making it a candidate for anticancer therapy.

Biochemical Pathways

Research indicates that this compound may interfere with several key biochemical pathways:

- Cell Cycle Regulation : Inhibition of CDK activity leads to cell cycle arrest, particularly in cancer cells.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor effects. In vitro assays revealed that the compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects are detailed in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 3.5 |

| HeLa (Cervical) | 7.0 |

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This activity is mediated through the modulation of the NF-kB signaling pathway.

Case Studies

- In Vivo Efficacy : A study involving mouse models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated at therapeutic doses without notable toxicity.

- Combination Therapy : Research has explored the efficacy of this compound in combination with standard chemotherapeutics. Results indicated enhanced antitumor activity when used alongside doxorubicin, suggesting a synergistic effect.

Q & A

Q. How are metabolic pathways and reactive metabolites identified for this compound?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rodent) and NADPH. Identify phase I metabolites (e.g., hydroxylation) via UPLC-QTOF.

- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates.

- CYP inhibition assays : Screen for CYP3A4/2D6 interactions to predict drug-drug liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.